molecular formula C14H19NO2 B3106676 1-(2,2-diethoxyethyl)-1H-indole CAS No. 159884-46-5

1-(2,2-diethoxyethyl)-1H-indole

Cat. No. B3106676
CAS RN: 159884-46-5
M. Wt: 233.31 g/mol
InChI Key: YUEGZKLHHPSXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethyl)-1H-indole, or DEI, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of indole, a naturally occurring aromatic ring structure that is found in a wide range of biological materials. DEI has been studied for its potential use in drug discovery, as well as its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Functionalization

Indoles, including 1-(2,2-diethoxyethyl)-1H-indole, are central to numerous biologically active compounds. Their synthesis and functionalization have been a focus of research for over a century. Classical methods like the Fisher indole synthesis and the Gassman synthesis, among others, are well-established. Palladium-catalyzed reactions have gained importance in the last few decades, offering versatility in organic chemistry and enabling the production of fine chemicals, agrochemical, and pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).

Anion Sensing Ability

Indole derivatives, including 1-(2,2-diethoxyethyl)-1H-indole, have been explored for their application in anion sensing. A study demonstrated the synthesis of 2-alkylated indole derivatives and their ability to detect F− and HSO4− anions through color changes, observable by naked eye and confirmed by UV-Vis spectroscopy and 1H NMR titration techniques (Bayindir & Saracoglu, 2016).

Biological Synthesis

1-(2,2-diethoxyethyl)-1H-indole has been studied in the context of biological synthesis. For example, indole was bioconverted into a trimer upon laccase action, a process that could have implications in natural compound synthesis and understanding of biological processes (Ganachaud et al., 2008).

Solid-State Structure Analysis

The solid-state structure of indole derivatives, which may include compounds like 1-(2,2-diethoxyethyl)-1H-indole, has been studied using techniques like X-ray diffraction and 13C CP/MAS NMR. These studies provide insights into the molecular structure and interactions within indole compounds (Rasztawicka et al., 2007).

Catalytic Applications

Catalytic applications of indole derivatives, including 1-(2,2-diethoxyethyl)-1H-indole, have been researched. For instance, Rh(III)-catalyzed selective coupling has been reported, showcasing the potential of these compounds in diverse product formation through organic transformations (Zheng et al., 2014).

Antioxidant and Antiproliferative Activities

Indole derivatives exhibit antioxidant and antiproliferative activities. Research has shown that certain indole hydrazones demonstrate significant antioxidant activity and potential as multifunctional molecules, particularly in the treatment of neoplastic diseases (Demurtas et al., 2019).

properties

IUPAC Name

1-(2,2-diethoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)11-15-10-9-12-7-5-6-8-13(12)15/h5-10,14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGZKLHHPSXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CC2=CC=CC=C21)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-diethoxyethyl)-1H-indole

Synthesis routes and methods

Procedure details

To a solution of 12 g of indole in 100 ml of dimethyl sulfoxide was added 6.5 g of sodium hydride at room temperature. The mixture was stirred at the same temperature for 1 hour, and 20 ml of bromoacetaldehyde diethyl acetal was added thereto, followed by further stirring at 50° C. for 1 hour. After cooling, the reaction mixture was poured into water, and the product was extracted with ethyl ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give 23 g of the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-diethoxyethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(2,2-diethoxyethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
1-(2,2-diethoxyethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
1-(2,2-diethoxyethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
1-(2,2-diethoxyethyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
1-(2,2-diethoxyethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.